z-d-Asp-ome

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

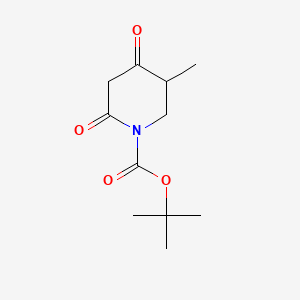

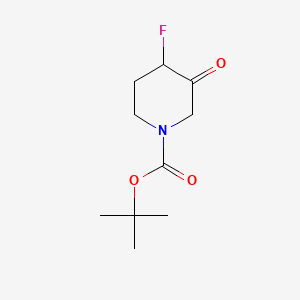

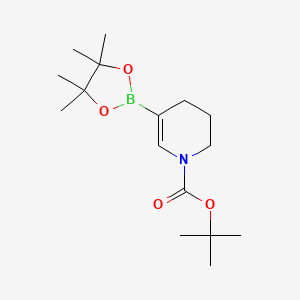

Z-D-Asp-OMe, also known as ®-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid, is a compound with the CAS Number 47087-37-6 . It has a molecular weight of 281.27 and is typically stored at room temperature . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of this compound is C13H15NO6 . The InChI representation of the molecule is InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1 . The canonical SMILES representation is COC(=O)C@@HO)NC(=O)OCC1=CC=CC=C1 .Chemical Reactions Analysis

The isomerization of aspartic acid proceeds through the formation of a cyclic succinimide intermediate . The reaction involves equilibriums among four variants (L-Asp, L-isoAsp, D-Asp, D-IsoAsp) and two intermediates (L-succinimide and D-succinimide) .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 281.27 and a molecular formula of C13H15NO6 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Caspase Inhibition and Cardioprotection : Z-d-Asp-ome, identified as Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk), has been studied for its ability to reduce myocardial reperfusion injury. It appears to attenuate cardiomyocyte apoptosis within the ischemic area, showing potential for cardioprotection (Yaoita, Ogawa, Maehara, & Maruyama, 1998).

Enzymatic Synthesis of Aspartic Acid Derivatives : The enzyme subtilisin DY has been used for synthesizing derivatives of DL-aspartic acid, including Z-D,L-Asp-(OMe)2. This process was characterized by high yields and short reaction times, indicating the efficiency of this compound in this context (Milev, Vezenkov, & Yotova, 1994).

Inhibition of Apoptosis in Neurological Disorders : this compound, as Z-VAD.FMK, inhibits apoptosis by blocking the processing of CPP32, an ICE-like protease. This suggests its potential in developing novel inhibitors of apoptosis for neurological disorders (Slee, Zhu, Chow, MacFarlane, Nicholson, & Cohen, 1996).

Optimization in Sweet Aspartyl Dipeptide Analogs Synthesis : this compound has been used in the enzymatic peptide synthesis of sweet dipeptide analogs, such as Z-L-Asp-Tyr-OMe and Z-L-Asp-Met-OMe, with thermolysin as a catalyst. This application is significant in the food industry, particularly in sweetener production (Lee, 1992).

Inhibiting Autophagic Cell Death : A study suggests that Z-Val-Ala-Asp(OMe)-fluoromethylketone (zVAD) induces autophagic cell death, a form of programmed cell death, and requires the inhibition of both caspase-8 and a calpain-like protease (Madden, Egger, & Bredesen, 2007).

Application in Dense Plasma Focus Research : The Z-machine, a type of z-pinch used in plasma physics, utilizes rapid plasma acceleration and compression, similar to the process involving this compound, to induce fusion reactions. This application is vital for understanding high-energy-density physics (Shah, Jordan, McBride, & Seyler, 2018).

Wirkmechanismus

Target of Action

Z-D-Asp-OMe, also known as Z-Asp-OMe, is an aspartic acid derivative

Mode of Action

Amino acids and their derivatives, including this compound, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage, it may be involved in pathways related to muscle metabolism and stress response .

Result of Action

Based on its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage, it may promote muscle growth and recovery .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Z-D-Asp-OMe plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including Interleukin-1β converting enzyme (ICE)-like proteases . These interactions are crucial in the induction of apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits apoptosis by preventing the processing of CPP32 to its active form .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ICE-like protease inhibitor, thereby inhibiting apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Eigenschaften

IUPAC Name |

(3R)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFFBNAPQRDRQW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)